5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 4-chlorophenyl and cyclohexenyl groups. Common reagents used in these reactions include halogenated aromatic compounds, cyclohexenyl derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like nitro or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine: shares structural similarities with other thienopyrimidine derivatives, such as 5-(4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine.
Cyclohexenyl derivatives: Compounds like N-(2-cyclohexen-1-yl)benzamide also exhibit similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C20H20ClN3S |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H20ClN3S/c21-16-8-6-15(7-9-16)17-12-25-20-18(17)19(23-13-24-20)22-11-10-14-4-2-1-3-5-14/h4,6-9,12-13H,1-3,5,10-11H2,(H,22,23,24) |
InChI Key |
DCTBGQVNCFASQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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